![molecular formula C14H19N B252748 N-cinnamyl-N-cyclopentylamine](/img/structure/B252748.png)
N-cinnamyl-N-cyclopentylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cinnamyl-N-cyclopentylamine is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CPAC and has been synthesized using various methods. The purpose of
Wirkmechanismus
The mechanism of action of N-cinnamyl-N-cyclopentylamine is not fully understood. However, studies have shown that this compound induces cell cycle arrest and apoptosis in cancer cells. It also inhibits the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
N-cinnamyl-N-cyclopentylamine has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce oxidative stress and DNA damage in cancer cells. Additionally, it has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitters.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of N-cinnamyl-N-cyclopentylamine is its potential applications in the development of anticancer and antimicrobial agents. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of this compound is its toxicity. Studies have shown that high concentrations of N-cinnamyl-N-cyclopentylamine can be toxic to cells.
Zukünftige Richtungen
There are several future directions for N-cinnamyl-N-cyclopentylamine research. One of the potential directions is the development of N-cinnamyl-N-cyclopentylamine-based anticancer and antimicrobial agents. Additionally, further studies are needed to understand the mechanism of action of this compound fully. Studies can also focus on the optimization of the synthesis method to improve the yield and purity of N-cinnamyl-N-cyclopentylamine.
Conclusion:
In conclusion, N-cinnamyl-N-cyclopentylamine is a synthetic compound that has potential applications in various fields of scientific research. The Mannich reaction is one of the commonly used methods for the synthesis of this compound. N-cinnamyl-N-cyclopentylamine has been shown to have antitumor, antifungal, and antibacterial activity. However, further studies are needed to understand the mechanism of action of this compound fully. Future research can focus on the development of N-cinnamyl-N-cyclopentylamine-based anticancer and antimicrobial agents.
Synthesemethoden
N-cinnamyl-N-cyclopentylamine can be synthesized using various methods. One of the commonly used methods is the Mannich reaction. In this method, cinnamaldehyde, cyclopentylamine, and formaldehyde are reacted in the presence of a catalyst. The reaction results in the formation of N-cinnamyl-N-cyclopentylamine.
Wissenschaftliche Forschungsanwendungen
N-cinnamyl-N-cyclopentylamine has potential applications in various fields of scientific research. One of the significant applications is in the field of medicinal chemistry. Studies have shown that this compound has antitumor activity and can be used in the development of anticancer drugs. Additionally, N-cinnamyl-N-cyclopentylamine has been shown to have antifungal and antibacterial activity, making it a potential candidate for the development of antimicrobial agents.
Eigenschaften
Produktname |
N-cinnamyl-N-cyclopentylamine |
---|---|
Molekularformel |
C14H19N |
Molekulargewicht |
201.31 g/mol |
IUPAC-Name |
N-[(E)-3-phenylprop-2-enyl]cyclopentanamine |
InChI |
InChI=1S/C14H19N/c1-2-7-13(8-3-1)9-6-12-15-14-10-4-5-11-14/h1-3,6-9,14-15H,4-5,10-12H2/b9-6+ |
InChI-Schlüssel |
VAYFRYMBJFBVKQ-RMKNXTFCSA-N |
Isomerische SMILES |
C1CCC(C1)NC/C=C/C2=CC=CC=C2 |
SMILES |
C1CCC(C1)NCC=CC2=CC=CC=C2 |
Kanonische SMILES |
C1CCC(C1)NCC=CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.